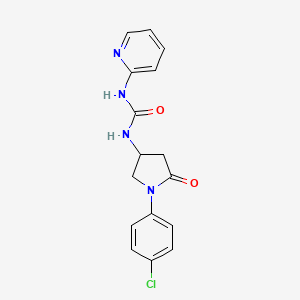

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a synthetic urea derivative containing a 4-chlorophenyl-substituted pyrrolidinone core and a pyridin-2-yl group. The pyrrolidinone ring introduces conformational rigidity, while the urea linker facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c17-11-4-6-13(7-5-11)21-10-12(9-15(21)22)19-16(23)20-14-3-1-2-8-18-14/h1-8,12H,9-10H2,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHFJYNIFESBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The chlorophenyl group can be introduced through a halogenation reaction, and the urea moiety can be formed by reacting the amine with an isocyanate derivative.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The pyrrolidinone ring can be oxidized to form a pyrrolidinedione derivative.

Reduction: The compound can be reduced to form a pyrrolidinol derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Pyrrolidinedione derivatives.

Reduction: Pyrrolidinol derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

Medicine: It has potential therapeutic applications, possibly as an inhibitor of certain enzymes or receptors involved in disease processes.

Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea exerts its effects involves binding to specific molecular targets. The pyrrolidinone ring and the pyridinyl urea moiety are likely involved in interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The pyridin-2-yl group in the target compound replaces the more complex 3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl group in PSNCBAM-1, likely reducing steric bulk and altering receptor binding kinetics.

- The hydrazinecarboxamide analog (2b) lacks the urea linker, diminishing hydrogen-bonding capacity and biological relevance .

Modifications on the Urea-Linked Aryl Group

Key Observations :

- Pyridin-2-yl vs. Methoxy-Substituted Phenyl : The pyridin-2-yl group in the target compound reduces logP compared to methoxy-substituted analogs, suggesting better aqueous solubility. However, methoxy groups may enhance membrane permeability .

- Benzodioxinylmethyl Substituent () : The fused oxygen heterocycle introduces steric constraints but improves metabolic stability compared to simpler aryl groups .

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a synthetic compound characterized by a complex structure that includes a pyrrolidinone ring, a chlorophenyl group, and a urea moiety. This unique arrangement suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to therapeutic effects. For example, studies suggest that the compound may inhibit certain enzymes or influence receptor signaling pathways, which could be beneficial in treating various diseases.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. In particular, studies have highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showcasing its potential as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. For instance, derivatives of related structures showed strong inhibitory activity against urease with IC50 values significantly lower than standard drugs, indicating that similar mechanisms might be expected for this compound .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 2.14±0.003 | Urease |

| Compound B | 0.63±0.001 | Urease |

| Compound C | 21.25±0.15 | Thiourea (standard) |

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Study on Antibacterial Activity : A series of synthesized derivatives were tested for their antibacterial properties, revealing that those containing the chlorophenyl group exhibited enhanced activity compared to their counterparts lacking this moiety .

- Enzyme Inhibition Studies : Research demonstrated that compounds with similar structural features showed significant inhibition of urease and AChE, suggesting that this compound could possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.